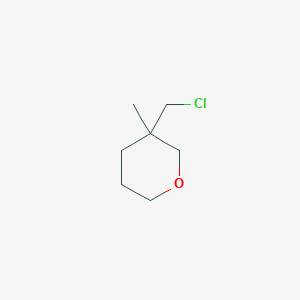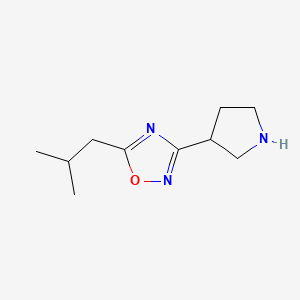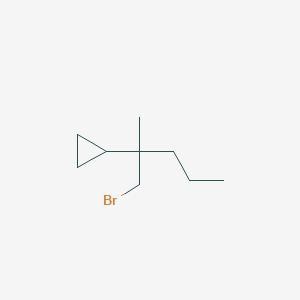
(1-Bromo-2-methylpentan-2-YL)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromo-2-methylpentan-2-YL)cyclopropane is an organic compound with the molecular formula C9H17Br It features a cyclopropane ring substituted with a bromo group and a methylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpentan-2-YL)cyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields the desired product in excellent yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(1-Bromo-2-methylpentan-2-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Cyclopropyl amines, ethers, or thioethers.
Reduction: Cyclopropyl alkanes.
Oxidation: Cyclopropyl ketones or aldehydes.
科学的研究の応用
(1-Bromo-2-methylpentan-2-YL)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The cyclopropane ring is a common motif in drug design due to its rigidity and ability to fit into enzyme active sites.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of (1-Bromo-2-methylpentan-2-YL)cyclopropane in chemical reactions involves the formation of reactive intermediates, such as carbocations, carbanions, or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
Cyclopropyl Methyl Bromide: Similar structure but with a methyl group instead of a methylpentyl group.
Cyclopropyl Ethyl Bromide: Similar structure but with an ethyl group instead of a methylpentyl group.
Uniqueness
(1-Bromo-2-methylpentan-2-YL)cyclopropane is unique due to the presence of the bulky methylpentyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying steric effects in organic reactions.
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
(1-bromo-2-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3 |
InChIキー |
RKDOZSIFONSWID-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CBr)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


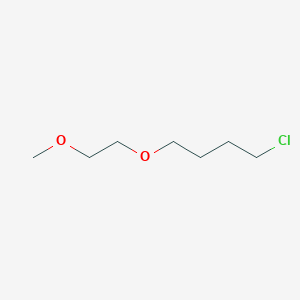
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
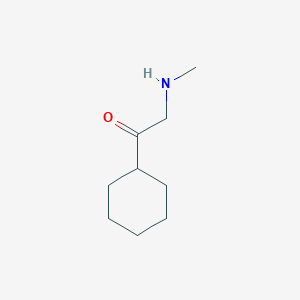
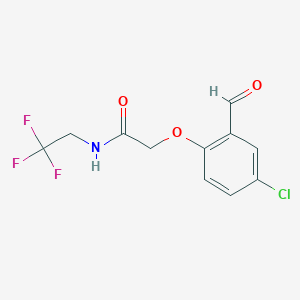
![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)
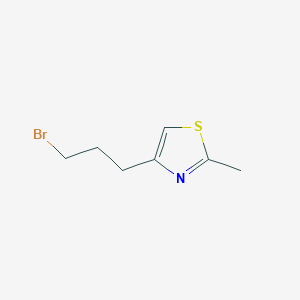
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)

methanol](/img/structure/B13192809.png)
![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
